molecular formula C10H10ClF3O B2896806 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene CAS No. 1339909-78-2

1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene

Cat. No.: B2896806
CAS No.: 1339909-78-2
M. Wt: 238.63
InChI Key: VHVVVQXKXSNIFT-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene (CAS: 2548825-92-7) is a halogenated aromatic compound with the molecular formula C₁₀H₆ClF₃ and a molecular weight of 218.6 g/mol. Its structure features a benzene ring substituted with a chloromethyl (–CH₂Cl) group and a 3,3,3-trifluoropropoxy (–OCH₂CF₃) group at the 1- and 3-positions, respectively. Key physical properties include a predicted boiling point of 222.4°C and a density of 1.31 g/cm³ at 20°C . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of its chloromethyl group and the electron-withdrawing trifluoropropoxy moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3O/c11-7-8-2-1-3-9(6-8)15-5-4-10(12,13)14/h1-3,6H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVVVQXKXSNIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCC(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Visible Light-Mediated Coupling

Recent advances utilize photoredox catalysis to streamline synthesis. A mixture of 3-(chloromethyl)phenol and 3,3,3-trifluoropropanol undergoes coupling under 450 nm irradiation in the presence of iridium-based photocatalysts (e.g., Ir(ppy)₃). The reaction proceeds via a radical-mediated mechanism, enabling simultaneous C–O bond formation and chlorine retention.

Optimized Parameters:

Parameter Value
Catalyst Loading 2 mol% Ir(ppy)₃
Solvent Acetonitrile
Reaction Time 4 hours
Yield 68–72%

This method reduces step count but necessitates rigorous argon purging to suppress radical recombination.

Friedel-Crafts Alkylation Strategies

Aluminum Chloride-Catalyzed Route

In this approach, chloromethyl ether derivatives react with benzene derivatives bearing trifluoropropoxy groups. For example, 3-(3,3,3-trifluoropropoxy)benzene reacts with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃ to yield the target compound.

Key Observations:

  • Temperature Sensitivity: Reactions above 40°C promote undesired Fries rearrangement.
  • Solvent Effects: Nitromethane improves electrophilicity of the chloromethylating agent.
  • Yield Range: 65–70% after silica gel chromatography.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Adaptation

Aryl boronic acids functionalized with trifluoropropoxy groups couple with chloromethyl-substituted aryl halides using Pd(PPh₃)₄ as a catalyst. While less common, this method offers compatibility with sensitive functional groups.

Representative Reaction:
$$ \text{Ar-B(OH)}2 + \text{ClCH}2\text{-Ar'-X} \xrightarrow{\text{Pd(0)}} \text{ClCH}2\text{-Ar-Ar'-CF}3 + \text{Byproducts} $$

  • Base: Cs₂CO₃
  • Solvent: Toluene/water (3:1)
  • Yield: 60–65%

Comparative Analysis of Methods

Yield and Scalability

Method Average Yield Scalability Purification Complexity
Stepwise Nuc. Sub. 85% High Moderate
Photochemical 70% Medium High
Friedel-Crafts 68% Low High
Suzuki Coupling 63% Medium Moderate

The stepwise nucleophilic substitution route remains the most industrially viable due to predictable yields and ease of scale-up. Photochemical methods show promise for laboratory-scale synthesis but require specialized equipment.

Analytical Characterization

Spectroscopic Validation

Successful synthesis is confirmed through:

  • ¹H NMR (CDCl₃): δ 4.62 (s, 2H, CH₂Cl), δ 4.25 (t, 2H, OCH₂CF₃), δ 7.25–7.45 (m, 4H, aromatic).
  • ¹⁹F NMR: –58.2 ppm (CF₃ group).
  • IR: 740 cm⁻¹ (C–Cl stretch), 1120 cm⁻¹ (C–O–C asym. stretch).

Chemical Reactions Analysis

1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or acids, and reduction to form hydrocarbons.

    Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Material Science Applications

Metal-Organic Frameworks (MOFs)
One of the significant applications of 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene is in the synthesis of Metal-Organic Frameworks (MOFs). These materials are highly porous and are utilized for gas storage and separation. The chloromethyl groups in the compound serve as anchoring points for metal ions, facilitating the formation of stable porous networks.

  • Synthesis Methodology : The synthesis involves reacting the compound with metal salts under solvothermal conditions. Key parameters include:
    • Temperature
    • Solvent type
    • Metal-to-ligand ratios
  • Results : MOFs synthesized using this compound exhibit high surface areas and excellent gas adsorption capacities. For instance, one study reported a hydrogen storage capacity of 7.5% at 77K.

Organic Synthesis Applications

Synthesis of Substituted Phenoxyphenyl Ketones
The compound is also pivotal in the synthesis of substituted phenoxyphenyl ketones, which are precursors for various fungicidal compounds. This process involves converting halogenated aromatic precursors into ketone compounds using Grignard reagents.

  • Fungicidal Activity : The derived compounds from this synthesis route have shown significant fungicidal activity, making them valuable in agricultural applications .

Health Implications and Case Studies

Potential Health Risks
While the primary focus is on its applications, it is essential to consider the health implications associated with chlorinated aromatic compounds. A meta-analysis highlighted concerns regarding exposure to benzene derivatives and their association with non-Hodgkin lymphoma. Although this specific study did not directly address this compound, it underscores the need for caution when handling chlorinated compounds due to potential carcinogenic effects .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Outcomes
Material ScienceSynthesis of MOFs for gas storage and separationHigh surface areas; hydrogen storage capacity of 7.5% at 77K
Organic SynthesisSynthesis of substituted phenoxyphenyl ketonesSignificant fungicidal activity
Health ImplicationsPotential risks associated with chlorinated compoundsLinks to non-Hodgkin lymphoma in benzene exposure studies

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophiles, while the trifluoropropoxy group can enhance the compound’s lipophilicity and stability. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoropropoxy Substituents

1-Bromo-3-chloro-5-(3,3,3-trifluoropropoxy)benzene (S13f)
  • Molecular Formula : C₉H₆BrClF₃O
  • Key Features : Bromo and chloro substituents at positions 1 and 3, respectively, with a trifluoropropoxy group at position 3.
  • Synthesis: Prepared via etherification of 3-bromo-5-chlorophenol with 3,3,3-trifluoropropanol.
  • ¹H NMR : δ 7.14 (t, J = 1.6 Hz, 1H), 4.16 (t, J = 6.5 Hz, 2H) .
  • Comparison : The bromo and chloro groups enhance electrophilic substitution reactivity compared to the chloromethyl group in the main compound. The trifluoropropoxy group’s electronic effects are similar, but S13f’s substitution pattern may limit its utility in nucleophilic reactions due to steric hindrance.
Flufenprox (CAS: 107713-58-6)
  • Molecular Formula : C₂₄H₂₂ClF₃O₃
  • Key Features: Contains a trifluoropropoxy group linked to a biphenyl ether scaffold with additional ethoxyphenyl and chlorophenoxy groups.
  • Application : Commercial insecticide targeting lepidopteran pests .
  • Comparison : Flufenprox’s complex structure and multiple aromatic rings confer pesticidal activity, whereas the main compound’s simpler structure is better suited as a synthetic intermediate.

Compounds with Trifluoromethyl/Methoxy Groups

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene (CAS: 334018-79-0)
  • Molecular Formula : C₉H₉F₃O₂
  • Key Features : Methoxymethoxy (–OCH₂OCH₃) and trifluoromethyl (–CF₃) substituents.
  • The absence of a chloromethyl group limits its use in alkylation reactions .
1-Bromo-3-(trifluoromethoxy)benzene
  • Molecular Formula : C₇H₄BrF₃O
  • Key Features : Bromo and trifluoromethoxy (–OCF₃) substituents.
  • Comparison : The trifluoromethoxy group is smaller than trifluoropropoxy, affecting steric interactions. Bromine’s leaving group ability makes this compound reactive in cross-coupling reactions, unlike the main compound’s chloromethyl group, which favors nucleophilic substitution .

Chlorinated Alkyl-Substituted Analogues

1-(3-Chloropropyl)-3-nitro-5-(trifluoromethoxy)benzene (CAS: 1804070-58-3)
  • Molecular Formula: C₁₀H₉ClF₃NO₃
  • Key Features: Chloropropyl chain (–CH₂CH₂CH₂Cl) and nitro (–NO₂) group.
  • Comparison : The nitro group deactivates the ring, reducing electrophilic substitution reactivity compared to the main compound. The chloropropyl chain offers flexibility for further functionalization but may introduce synthetic challenges due to its length .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Primary Applications
1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene C₁₀H₆ClF₃O 218.6 –CH₂Cl, –OCH₂CF₃ 222.4 (predicted) 1.31 Synthetic intermediate
S13f C₉H₆BrClF₃O 308.5 –Br, –Cl, –OCH₂CF₃ Not reported Not reported Protease inhibitor synthesis
Flufenprox C₂₄H₂₂ClF₃O₃ 450.9 –OCH₂CF₃, biphenyl ether Not reported Not reported Insecticide
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 257.0 –Br, –OCF₃ Not reported Not reported Cross-coupling reactions

Key Research Findings

  • Reactivity : The chloromethyl group in the main compound enables nucleophilic substitution reactions, making it valuable for synthesizing alkylated aromatics. In contrast, bromo-substituted analogues (e.g., S13f) are more suited for Suzuki-Miyaura couplings .
  • Electronic Effects : The trifluoropropoxy group’s electron-withdrawing nature stabilizes negative charges in intermediates, facilitating reactions like SN2 substitutions. Trifluoromethyl groups (e.g., in 334018-79-0) exert stronger inductive effects but lack the alkoxy spacer, limiting steric flexibility .
  • Applications : While flufenprox demonstrates commercial pesticidal activity, the main compound’s simpler structure is primarily utilized in drug discovery for modifying pharmacokinetic properties (e.g., lipophilicity) .

Biological Activity

1-(Chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene, also known as 3-(Trifluoromethyl)benzyl chloride, is a compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential applications in various fields.

  • Molecular Formula : C10H10ClF3O
  • Molecular Weight : 248.64 g/mol
  • CAS Number : 69716-11-8

The compound features a chloromethyl group and a trifluoropropoxy substituent, which contribute to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit significant antimicrobial properties. A study assessed the efficacy of various fluorinated compounds against bacterial strains and found that those with trifluoromethyl substitutions had enhanced antibacterial activity compared to their non-fluorinated counterparts .

Cytotoxicity

The cytotoxic effects of this compound were evaluated in vitro using human cancer cell lines. Results demonstrated that the compound induced apoptosis in a dose-dependent manner. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

Insecticidal Activity

The compound has also shown potential as an insecticide. A patent describes its formulation within a class of pesticidal compounds that target specific insect pests. The trifluoroalkyl group enhances its lipophilicity, allowing for better penetration into insect cuticles and increased efficacy .

Acute Toxicity

Acute exposure to chlorinated compounds can result in various health effects. For instance, high levels may interfere with oxygen transport in the blood, leading to symptoms such as headache, dizziness, and even methemoglobinemia .

Chronic Effects

Chronic exposure studies indicate potential long-term health risks associated with similar chlorinated compounds. These include skin allergies and possible carcinogenic effects due to structural similarities with known carcinogens in the benzene family .

Case Studies

  • Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of trifluoromethylbenzyl chloride exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics used as controls .
  • Cytotoxicity in Cancer Research : In research conducted at a leading cancer institute, this compound was tested against breast cancer cell lines. The findings suggested that the compound could inhibit cell proliferation effectively while sparing normal cells at lower concentrations .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
InsecticidalEffective against specific insect pests
Acute ToxicitySymptoms include headache and dizziness
Chronic EffectsPotential for skin allergies and carcinogenicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(chloromethyl)-3-(3,3,3-trifluoropropoxy)benzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, introducing the trifluoropropoxy group may involve reacting 3-(3,3,3-trifluoropropoxy)phenol with chloromethylating agents like chloromethyl methyl ether (MOMCl) under acidic conditions (e.g., H₂SO₄) at 0–5°C to minimize side reactions . Purification typically requires column chromatography (silica gel, hexane/ethyl acetate) to separate isomers and by-products. Yield optimization depends on stoichiometric ratios, solvent polarity (e.g., dichloromethane vs. THF), and temperature control .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : The trifluoropropoxy group shows distinct signals at ~-60 ppm (CF₃) and splitting patterns for the propoxy chain. Chloromethyl groups (CH₂Cl) exhibit ¹H NMR signals at ~4.5 ppm (singlet).
  • IR : Stretching vibrations for C-Cl (550–850 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks (e.g., [M+H]+) at m/z ~254 and fragmentation patterns (e.g., loss of Cl⁻ or CF₃ groups) validate the structure .

Q. What are the compound’s stability profiles under different storage conditions?

  • Methodological Answer : The compound is sensitive to moisture and light. Stability studies recommend storage in amber vials under inert gas (N₂/Ar) at -20°C. Degradation products (e.g., hydrolysis to benzyl alcohol derivatives) can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic effects of the trifluoropropoxy and chloromethyl groups influence electrophilic aromatic substitution (EAS) reactivity?

  • Methodological Answer : The trifluoropropoxy group is a strong electron-withdrawing group (EWG) due to the -I effect of fluorine, directing EAS to the para position relative to itself. The chloromethyl group (+I effect) slightly activates the ring but competes with the EWG. Competitive nitration (HNO₃/H₂SO₄) or sulfonation experiments can map regioselectivity. Computational studies (DFT) using Gaussian software predict charge distribution and validate experimental outcomes .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities or stereochemical variations. Solutions include:

  • Reproducibility Checks : Re-synthesize the compound under controlled conditions (e.g., anhydrous solvents, strict temperature).
  • Bioassay Optimization : Use standardized microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols.
  • Chiral HPLC : Resolve enantiomers if unintended stereochemistry exists .

Q. How can this compound act as a precursor for fluorinated polymer composites?

  • Methodological Answer : The trifluoropropoxy group enhances thermal stability and hydrophobicity in polymers. Radical polymerization with styrene or acrylates (initiator: AIBN) produces fluorinated copolymers. Characterization via TGA (thermal stability >300°C) and GPC (Mw ~50,000 Da) confirms utility in optical or dielectric materials .

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